(1R)-1-(3-Methyloxetan-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

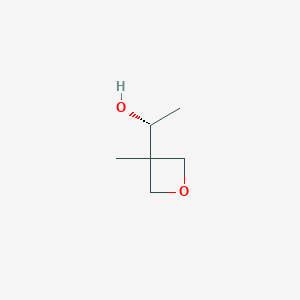

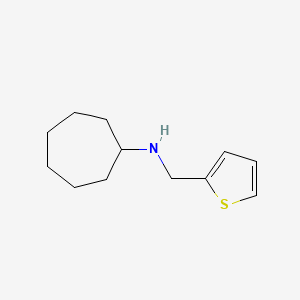

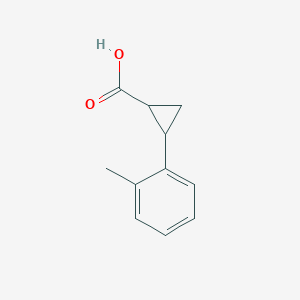

“(1R)-1-(3-Methyloxetan-3-yl)ethanol”, also known as “3-Methyl-3-oxetanemethanol”, is an organic compound . It has a molecular formula of C5H10O2 . The compound appears as a clear colorless to light yellow liquid .

Molecular Structure Analysis

The molecular structure of “(1R)-1-(3-Methyloxetan-3-yl)ethanol” is represented by the SMILES notation "CC1(CO)COC1" . This indicates that the molecule contains a three-membered oxetane ring with a methyl group and a hydroxyl group attached.Physical And Chemical Properties Analysis

“(1R)-1-(3-Methyloxetan-3-yl)ethanol” is a clear colorless to light yellow liquid . It has a molecular formula of C5H10O2 .Applications De Recherche Scientifique

Catalytic Applications and Synthesis

- Dehydrogenative Coupling of Amines and Alcohols: Milstein's [Ru(PNN)(CO)(H)] catalysts, including (1R)-1-(3-Methyloxetan-3-yl)ethanol derivatives, facilitate the selective formation of carboxamides from alcohol-amine mixtures, showcasing a potential for synthetic application in pharmaceuticals and organic materials (Hasanayn & Harb, 2014).

Renewable Energy and Environmental Chemistry

- Water Oxidation Catalysis: A study developed a new family of Ru complexes for water oxidation, indicating the potential of (1R)-1-(3-Methyloxetan-3-yl)ethanol derivatives in enhancing the efficiency of water-splitting reactions, a critical process in the production of hydrogen fuel (Zong & Thummel, 2005).

Organic Synthesis and Stereochemistry

- Stereocontrol in Organic Synthesis: The compound's derivatives have been employed in the synthesis of complex molecules like nonactin, demonstrating its utility in achieving stereocontrol, a crucial aspect of synthesizing chiral pharmaceuticals (Fleming & Ghosh, 1998).

Electrochemistry and Oxidation Processes

- Electrooxidation of Ethanol and Methanol: Research indicates that derivatives of (1R)-1-(3-Methyloxetan-3-yl)ethanol can act as catalysts in the electrooxidation of ethanol and methanol, suggesting applications in fuel cells and green chemistry (Liu et al., 2016).

Metabolic Studies and Biochemistry

- Switch from Aerobic to Anaerobic Metabolism: A study explored the role of cytoplasmic pH in ethanol production under anoxia, highlighting the biochemical significance of ethanol-related compounds in understanding cellular metabolism under stress conditions (Fox, McCallan, & Ratcliffe, 2004).

Green Chemistry and Separation Processes

- Extraction of Alcohols from Water: The effectiveness of ionic liquids, potentially derived from (1R)-1-(3-Methyloxetan-3-yl)ethanol, in separating alcohols from water demonstrates its relevance in reducing the energy consumption of distillation processes, a critical aspect of green chemistry (Chapeaux et al., 2008).

Propriétés

IUPAC Name |

(1R)-1-(3-methyloxetan-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDIWOLRRBGYHQ-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1(COC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)